molecular formula C20H21N2P B12329239 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-

2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-

Cat. No.: B12329239
M. Wt: 320.4 g/mol
InChI Key: DVQHYVUCLLZGSW-UHFFFAOYSA-N
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Description

2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- is a chemical compound with the molecular formula C20H21N2P. It is known for its unique structure, which includes a pyridine ring and a diphenylphosphino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- typically involves the reaction of pyridinemethanamine with a diphenylphosphinoethyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or phosphines .

Scientific Research Applications

2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphino group can coordinate with metal ions, influencing various biochemical pathways. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]- is unique due to the presence of both the pyridine ring and the diphenylphosphino group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C20H21N2P

Molecular Weight

320.4 g/mol

IUPAC Name

2-diphenylphosphanyl-N-(pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C20H21N2P/c1-3-10-19(11-4-1)23(20-12-5-2-6-13-20)16-15-21-17-18-9-7-8-14-22-18/h1-14,21H,15-17H2

InChI Key

DVQHYVUCLLZGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCNCC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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